molecular formula C10H12N4S B13244167 1-(4-Methylpyridin-2-yl)-3-(methylsulfanyl)-1H-pyrazol-5-amine

1-(4-Methylpyridin-2-yl)-3-(methylsulfanyl)-1H-pyrazol-5-amine

Cat. No.: B13244167
M. Wt: 220.30 g/mol
InChI Key: QGKGSOWHEVCSIR-UHFFFAOYSA-N
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Description

1-(4-Methylpyridin-2-yl)-3-(methylsulfanyl)-1H-pyrazol-5-amine is a heterocyclic compound that features a pyrazole ring substituted with a methylpyridine and a methylsulfanyl group

Preparation Methods

The synthesis of 1-(4-Methylpyridin-2-yl)-3-(methylsulfanyl)-1H-pyrazol-5-amine typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrazole core, followed by the introduction of the methylpyridine and methylsulfanyl groups through nucleophilic substitution reactions. Industrial production methods may involve optimizing these steps to increase yield and purity, often using catalysts and specific reaction conditions to facilitate the process.

Chemical Reactions Analysis

1-(4-Methylpyridin-2-yl)-3-(methylsulfanyl)-1H-pyrazol-5-amine undergoes various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can undergo reduction reactions, particularly at the pyrazole ring, using reducing agents such as lithium aluminum hydride.

    Substitution: The methylpyridine group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure conditions to optimize reaction rates and yields. Major products formed from these reactions depend on the specific reagents and conditions used but can include various oxidized or reduced derivatives of the original compound.

Scientific Research Applications

1-(4-Methylpyridin-2-yl)-3-(methylsulfanyl)-1H-pyrazol-5-amine has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs targeting specific enzymes or receptors.

    Industry: The compound is used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-(4-Methylpyridin-2-yl)-3-(methylsulfanyl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and target but often include interactions with key proteins involved in cellular processes.

Comparison with Similar Compounds

1-(4-Methylpyridin-2-yl)-3-(methylsulfanyl)-1H-pyrazol-5-amine can be compared with other similar compounds, such as:

    1-(4-Methylpyridin-2-yl)-3-(methylsulfanyl)-1H-imidazole: This compound has a similar structure but features an imidazole ring instead of a pyrazole ring, which can result in different chemical and biological properties.

    1-(4-Methylpyridin-2-yl)-3-(methylsulfanyl)-1H-triazole:

The uniqueness of this compound lies in its specific combination of functional groups and ring structure, which can result in distinct chemical reactivity and biological activity compared to its analogs.

Biological Activity

1-(4-Methylpyridin-2-yl)-3-(methylsulfanyl)-1H-pyrazol-5-amine is a novel heterocyclic compound characterized by its unique structural features, including a pyrazole ring, a methylsulfanyl group, and a 4-methylpyridine moiety. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry, where it may act as an inhibitor of specific enzymes and receptors.

  • Molecular Formula : C10H12N4S
  • Molecular Weight : 220.30 g/mol
  • IUPAC Name : 2-(4-methylpyridin-2-yl)-5-methylsulfanylpyrazol-3-amine
  • Canonical SMILES : CC1=CC(=NC=C1)N2C(=CC(=N2)SC)N

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The compound's structure allows it to bind to specific enzymes or receptors, potentially inhibiting their activity or modulating their function. This interaction is crucial for its applications in pharmacology and drug development.

Anticancer Properties

Numerous studies have investigated the anticancer potential of pyrazole derivatives, including this compound. For instance, research has indicated that similar compounds exhibit significant cytotoxic effects against various cancer cell lines:

CompoundCell LineIC50 (µM)
Compound AMCF73.79
Compound BSF-26812.50
Compound CNCI-H46042.30

These findings suggest that the compound may possess similar anticancer properties, warranting further investigation into its efficacy against specific cancer types.

Enzyme Inhibition

Research indicates that this compound may act as an inhibitor for several key enzymes involved in cancer progression and inflammation. For example, compounds with similar structures have been shown to inhibit cyclin-dependent kinases (CDKs), which play critical roles in cell cycle regulation:

CompoundTarget EnzymeIC50 (nM)
Compound DCDK20.95
Compound EAurora-A kinase0.16

These results highlight the potential of this compound as a therapeutic agent targeting these pathways.

Case Studies

A recent study explored the biological effects of pyrazole derivatives on various cancer cell lines. The findings revealed that compounds structurally related to this compound exhibited significant growth inhibition and induced apoptosis in cancer cells. For instance, one derivative demonstrated an IC50 value of 0.01 µM against the MCF7 cell line, indicating potent anticancer activity.

Comparison with Similar Compounds

The biological activity of this compound can be contrasted with other pyrazole derivatives:

Compound NameStructure TypeKey Differences
1-(4-Methylpyridin-2-yl)-3-(methylsulfanyl)-1H-imidazoleImidazole ring instead of pyrazoleDifferent reactivity and biological properties
1-(4-Methylpyridin-2-yl)-3-(methylsulfanyl)-1H-triazoleTriazole ring instead of pyrazoleVariations in stability and interaction profiles

These comparisons underscore the unique properties of the target compound due to its specific functional groups and ring structure.

Properties

Molecular Formula

C10H12N4S

Molecular Weight

220.30 g/mol

IUPAC Name

2-(4-methylpyridin-2-yl)-5-methylsulfanylpyrazol-3-amine

InChI

InChI=1S/C10H12N4S/c1-7-3-4-12-9(5-7)14-8(11)6-10(13-14)15-2/h3-6H,11H2,1-2H3

InChI Key

QGKGSOWHEVCSIR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=C1)N2C(=CC(=N2)SC)N

Origin of Product

United States

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